REACTION_SMILES
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[C:28](=[O:29])([O-:30])[O-:31].[K+:32].[K+:33].[O:12]=[C:13]1[N:14]([CH2:23][CH2:24][CH2:25][CH:26]=[O:27])[C:15](=[O:22])[c:16]2[cH:17][cH:18][cH:19][cH:20][c:21]21.[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1.[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[CH:9]([NH2:11])[CH2:8][CH2:7][CH2:6]2>>[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[CH:9]([NH:11][CH2:26][CH2:25][CH2:24][CH2:23][N:14]1[C:13](=[O:12])[c:21]3[c:16]([cH:17][cH:18][cH:19][cH:20]3)[C:15]1=[O:22])[CH2:8][CH2:7][CH2:6]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CCCCN1C(=O)c2ccccc2C1=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CCCc2cccnc21
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1c2ccccc2C(=O)N1CCCCNC1CCCc2cccnc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:28](=[O:29])([O-:30])[O-:31].[K+:32].[K+:33].[O:12]=[C:13]1[N:14]([CH2:23][CH2:24][CH2:25][CH:26]=[O:27])[C:15](=[O:22])[c:16]2[cH:17][cH:18][cH:19][cH:20][c:21]21.[O:34]1[CH2:35][CH2:36][CH2:37][CH2:38]1.[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[CH:9]([NH2:11])[CH2:8][CH2:7][CH2:6]2>>[n:1]1[cH:2][cH:3][cH:4][c:5]2[c:10]1[CH:9]([NH:11][CH2:26][CH2:25][CH2:24][CH2:23][N:14]1[C:13](=[O:12])[c:21]3[c:16]([cH:17][cH:18][cH:19][cH:20]3)[C:15]1=[O:22])[CH2:8][CH2:7][CH2:6]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CCCCN1C(=O)c2ccccc2C1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CCCc2cccnc21
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1c2ccccc2C(=O)N1CCCCNC1CCCc2cccnc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |